molecular formula C13H23N7O B14584809 1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 61082-35-7

1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B14584809
CAS No.: 61082-35-7
M. Wt: 293.37 g/mol
InChI Key: OAFSYFVSCRDYET-UHFFFAOYSA-N
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Description

1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a butyl group, a hydrazinyl group, and a piperazinyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro- or tetrahydro-triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydro- or tetrahydro-triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) share the triazine core structure.

    Piperazine Derivatives: Compounds like 1-(4-methylpiperazin-1-yl)ethanone and 1-(4-phenylpiperazin-1-yl)ethanone have similar piperazine moieties.

Uniqueness

1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the combination of the butyl, hydrazinyl, and piperazinyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61082-35-7

Molecular Formula

C13H23N7O

Molecular Weight

293.37 g/mol

IUPAC Name

1-[4-(4-butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H23N7O/c1-3-4-5-11-15-12(18-14)17-13(16-11)20-8-6-19(7-9-20)10(2)21/h3-9,14H2,1-2H3,(H,15,16,17,18)

InChI Key

OAFSYFVSCRDYET-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC(=N1)N2CCN(CC2)C(=O)C)NN

Origin of Product

United States

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